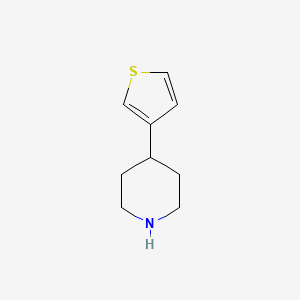
2-(3,5-Dichlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenoxy)propanoic acid, commonly known as 2,4-D, is a synthetic herbicide widely used in agriculture and forestry to control broadleaf weeds. It belongs to the phenoxy herbicide family and is considered one of the most extensively used herbicides worldwide. The chemical structure of 2,4-D is shown below:
Wissenschaftliche Forschungsanwendungen
Natural Products Synthesis and Biological Activity
A study by Wright, Papendorf, and König (2005) discovered natural products including 3,5-bis(2,4-dichlorophenoxy)-2,6-dichlorophenol (ambigol C) from the terrestrial cyanobacterium Fischerella ambigua. Ambigol C, a highly chlorinated aromatic compound, exhibited moderate activity against Trypanosoma rhodesiense, indicating potential biological applications Wright, Papendorf, & König, 2005.
Environmental Degradation and Photoproducts
Research by Meunier, Gauvin, and Boule (2002) focused on the photochemical behavior of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) in aqueous solutions. They discovered a complex array of photoproducts, including various chlorophenols and chlorocatechols, under different conditions, revealing intricate pathways of environmental degradation Meunier, Gauvin, & Boule, 2002.
Microbial Responses to Herbicides
Benndorf et al. (2006) examined how Pseudomonas putida KT2440 responds to chlorophenoxy herbicides and their metabolites. The study showed differential impacts on protein expression and physiological parameters, indicating a nuanced bacterial response to such compounds, which could inform bioremediation strategies Benndorf et al., 2006.
Analytical Detection in Biological Samples
Rosales-Conrado et al. (2008) developed methodologies for determining chlorophenoxy acid herbicides in human urine, employing solid-phase extraction and capillary LC–UV detection. This research enhances our capability to monitor exposure to these compounds in biological systems Rosales-Conrado et al., 2008.
Adsorption and Removal Techniques
A study by Kamaraj, Davidson, Sozhan, and Vasudevan (2015) explored the adsorption of 2-(2,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides, presenting an innovative approach to removing such compounds from aqueous solutions Kamaraj et al., 2015.
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid , which is known to mimic the auxin growth hormone indoleacetic acid . Therefore, it’s plausible that 2-(3,5-Dichlorophenoxy)propanoic acid may also target auxin receptors in plants, leading to uncontrolled growth and eventual death of the plant.
Mode of Action
As a potential auxin mimic, this compound likely interacts with auxin receptors, triggering a cascade of events that lead to uncontrolled cell division and growth . This rapid, unregulated growth can damage vascular tissue and other structures within the plant, leading to its death .
Biochemical Pathways
These include pathways involved in cell division, cell elongation, differentiation, and other processes regulated by auxin hormones .
Result of Action
The result of the action of this compound is the death of the plant due to uncontrolled growth and damage to vascular tissue . This makes it effective as a broad-spectrum herbicide, capable of killing a wide variety of weeds.
Biochemische Analyse
Biochemical Properties
2-(3,5-Dichlorophenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in its function as a herbicide. It interacts with several enzymes and proteins, disrupting normal cellular functions in plants. One of the primary targets of this compound is the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis. By inhibiting this enzyme, the compound effectively halts the production of fatty acids, leading to the death of the plant. Additionally, this compound interacts with other biomolecules such as proteins involved in cell wall synthesis, further contributing to its herbicidal activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it disrupts cell division and elongation, leading to stunted growth and eventual cell death. The compound influences cell signaling pathways by interfering with the normal function of hormones such as auxins, which are crucial for plant growth and development. Furthermore, this compound affects gene expression by altering the transcription of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the synthesis of fatty acids. This binding interaction is highly specific, allowing the compound to effectively target and disrupt the enzyme’s function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of fatty acid synthesis and disruption of cell division. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on plant health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential for toxicity at elevated concentrations. Threshold effects are also observed, with certain dosages required to elicit a measurable response in the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. It interacts with enzymes such as acetyl-CoA carboxylase and other proteins involved in fatty acid metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to disruptions in normal cellular processes. Additionally, this compound can influence the activity of cofactors and other molecules involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its accumulation in the chloroplasts of plant cells can enhance its herbicidal effects by targeting key metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. In plant cells, it is often localized to the chloroplasts, where it can inhibit fatty acid synthesis and disrupt other metabolic processes. This localization is essential for the compound’s effectiveness as a herbicide, as it allows for targeted disruption of key cellular functions .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMHHUHESVKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601998 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68070-08-6 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)
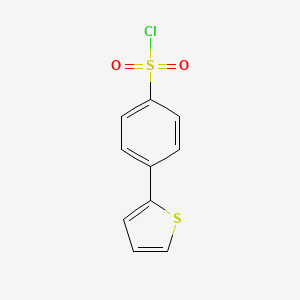
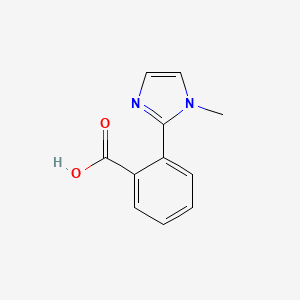
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
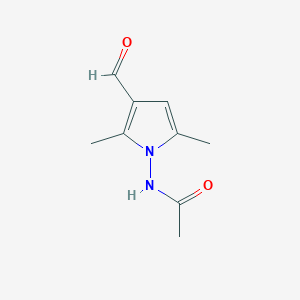
![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)
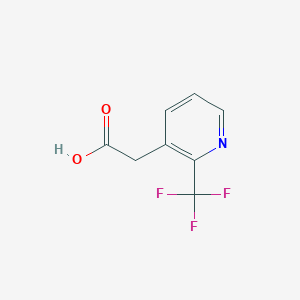


![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)
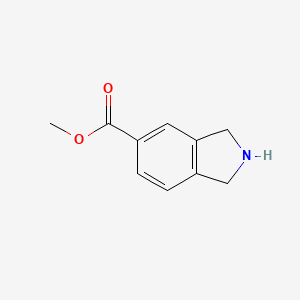
![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)
